4-Chloro-2-(cyclopropylmethoxy)phenol
Description
Contextualization within Phenolic and Organohalogen Chemistry
The foundational structure of 4-Chloro-2-(cyclopropylmethoxy)phenol is a phenol (B47542), a class of aromatic compounds characterized by a hydroxyl group directly attached to a benzene (B151609) ring. This hydroxyl group imparts acidic properties to the molecule and serves as a reactive site for a multitude of chemical transformations.
Furthermore, the presence of a chlorine atom on the aromatic ring places this compound within the category of organohalogens. The carbon-chlorine bond introduces specific electronic and steric effects that can influence the reactivity of the entire molecule. Aryl halides, such as this compound, are pivotal precursors in a wide array of synthetic reactions, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.
Significance in Synthetic Organic Chemistry
The true significance of this compound in synthetic organic chemistry lies in its potential as a versatile building block. The strategic placement of its functional groups offers chemists a platform for creating more complex molecular architectures.
A plausible synthetic route to this compound would involve the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This established method would likely see the reaction of the sodium salt of 4-chlorophenol (B41353) with (bromomethyl)cyclopropane. wikipedia.orgmasterorganicchemistry.com The phenolic proton is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming the ether linkage. wikipedia.orgmasterorganicchemistry.com
The phenolic hydroxyl group can be readily converted into an ether or ester, or it can direct electrophilic aromatic substitution to specific positions on the ring. The chlorine atom, on the other hand, can be substituted or used as a handle in coupling reactions to introduce new functionalities. The cyclopropyl (B3062369) group, a small, strained ring system, can confer unique conformational rigidity and metabolic stability to derivatives of this compound, a desirable trait in the design of new agrochemicals and pharmaceuticals.
Overview of Potential Research Trajectories
The unique combination of functional groups in this compound opens up several promising avenues for future research. A primary focus would be the exploration of its utility as a scaffold in medicinal chemistry. By modifying the core structure, researchers could synthesize libraries of novel compounds to be screened for biological activity. The synthesis and evaluation of new halophenols for their potential as protein tyrosine kinase inhibitors is an active area of research. nih.gov
Another potential research direction is in the field of materials science. Phenolic compounds are known for their antioxidant properties and are used as precursors for polymers. The introduction of a cyclopropyl group and a chlorine atom could modulate these properties, leading to the development of new materials with tailored characteristics. Further investigation into the synthesis of alkoxyphenols continues to be an area of interest for creating valuable intermediates. google.com
Chemical Compound Data
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(cyclopropylmethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATERIJUWDSGCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Cyclopropylmethoxy Phenol and Its Precursors
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. sci-hub.segoogle.comvaia.com For 4-Chloro-2-(cyclopropylmethoxy)phenol, two primary retrosynthetic disconnections can be envisioned, leading to two distinct synthetic strategies.
Route A: Chlorination followed by Etherification
This approach involves the initial chlorination of a suitable phenol (B47542) precursor, followed by the introduction of the cyclopropylmethoxy group. The key disconnections are the C-O bond of the ether and the C-Cl bond on the aromatic ring.
Disconnection 1 (C-O ether bond): This disconnection points to 4-chloro-2-hydroxyphenol (4-chlorocatechol) and a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) as the precursors. This step would typically be achieved through a Williamson ether synthesis.
Disconnection 2 (C-Cl bond): This leads back to 2-hydroxyphenol (catechol) as the starting material, which would first be chlorinated to 4-chloro-2-hydroxyphenol.
Route B: Etherification followed by Chlorination
In this alternative strategy, the cyclopropylmethoxy group is first installed on a phenol, followed by chlorination of the resulting ether.
Disconnection 1 (C-Cl bond): This disconnection suggests 2-(cyclopropylmethoxy)phenol (B2776677) as the immediate precursor, which would undergo regioselective chlorination.
Disconnection 2 (C-O ether bond): This leads back to 2-hydroxyphenol (catechol) and a cyclopropylmethyl halide.
The choice between these two routes depends on the regioselectivity of the chlorination step and the potential for side reactions during the etherification.
Alkylation Strategies for Ether Linkage Formation
The formation of the ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is the most common and versatile method for this transformation. francis-press.com
Williamson Ether Synthesis Approaches
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. researchgate.netmasterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org In the context of synthesizing this compound, this can be applied in two ways, corresponding to the retrosynthetic routes described above.
Route A: The reaction of the sodium or potassium salt of 4-chloro-2-hydroxyphenol with cyclopropylmethyl bromide. The phenolic hydroxyl group is more acidic and will be preferentially deprotonated over an alcoholic hydroxyl group.
Route B: The reaction of the sodium or potassium salt of 2-hydroxyphenol with cyclopropylmethyl bromide to form 2-(cyclopropylmethoxy)phenol.
The general conditions for a Williamson ether synthesis typically involve a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, and a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH) to deprotonate the phenol. masterorganicchemistry.com
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Alkyl Halide | Cyclopropylmethyl bromide or chloride | Good leaving group for SN2 reaction. |
| Base | NaH, K2CO3, NaOH | To deprotonate the phenolic hydroxyl group. |
| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents favor SN2 reactions. |
| Temperature | Room temperature to reflux | To ensure a reasonable reaction rate. |
Alternative Cyclopropylmethoxy Installation Methods
While the Williamson ether synthesis is the most direct method, other strategies for introducing the cyclopropylmethoxy group exist. One such method involves the reaction of a phenol with cyclopropylmethanol (B32771) under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate). However, this method is generally less atom-economical than the Williamson synthesis. Another approach could involve the use of cyclopropylmethyl tosylate or mesylate as the alkylating agent, which are also excellent leaving groups for SN2 reactions. masterorganicchemistry.com
Chlorination Protocols for Aromatic Ring Functionalization
The introduction of a chlorine atom onto the aromatic ring is another key transformation. The regioselectivity of this step is crucial for the successful synthesis of the target compound.
Electrophilic Aromatic Substitution with Chlorine Sources
The most common method for chlorinating phenols is through electrophilic aromatic substitution. Various chlorinating agents can be employed for this purpose.
Sulfuryl chloride (SO2Cl2): This is a widely used and effective reagent for the chlorination of phenols. The reaction can be catalyzed by Lewis acids to enhance its reactivity and selectivity. mdpi.com
N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent that can be used for more sensitive substrates. thieme-connect.com
Chlorine gas (Cl2): While effective, the use of chlorine gas can be difficult to control and may lead to over-chlorination.
The choice of chlorinating agent and reaction conditions can significantly influence the regioselectivity of the reaction.
Regioselective Chlorination Methodologies
Achieving the desired regiochemistry in the chlorination of phenols is a significant challenge. The hydroxyl and cyclopropylmethoxy groups are both ortho-, para-directing.
In Route A (chlorination of catechol): The initial chlorination of catechol needs to be controlled to favor the formation of 4-chlorocatechol.
In Route B (chlorination of 2-(cyclopropylmethoxy)phenol): The chlorination must be directed to the para-position relative to the hydroxyl group. The bulky cyclopropylmethoxy group at the ortho-position may sterically hinder chlorination at the adjacent ortho-position, thus favoring para-chlorination.
Several strategies have been developed to improve the regioselectivity of phenol chlorination. These include the use of specific catalysts and directing groups. For instance, the use of a bifunctional catalyst consisting of a thiourea (B124793) and a Lewis basic selenoether moiety has been shown to promote ortho-selective chlorination of phenols. thieme-connect.comacs.org In other cases, Lewis acids like aluminum chloride can be used to favor the formation of the para-isomer. researchgate.net
| Chlorinating Agent | Typical Conditions | Selectivity |
|---|---|---|
| Sulfuryl chloride (SO2Cl2) | Lewis acid catalyst (e.g., AlCl3), various solvents | Can be tuned for para-selectivity. mdpi.com |
| N-Chlorosuccinimide (NCS) | Often used with a catalyst, various solvents | Can provide good regioselectivity with appropriate catalysts. thieme-connect.com |
| Chlorine (Cl2) | Various solvents, often at low temperatures | Can be less selective, leading to mixtures of isomers. |
Phenol Moiety Introduction and Functional Group Interconversions
The introduction of the phenol group is a critical step in the synthesis of this compound and can be achieved through several functional group interconversion (FGI) strategies. acs.orgchemicalbook.com FGI refers to the conversion of one functional group into another, a fundamental concept in organic synthesis that allows for the strategic manipulation of molecular structures. acs.orgchemicalbook.com
One common precursor for the synthesis of substituted phenols is a corresponding aniline (B41778) derivative. For instance, a chloro-substituted aminobenzene can be converted to a diazonium salt, which can then be hydrolyzed to the desired phenol. This Sandmeyer-type reaction is a well-established method for introducing a hydroxyl group onto an aromatic ring. nih.gov
Another versatile approach involves the use of nitro-substituted precursors. For example, 4-chloro-2-nitrophenol (B165678) can be synthesized from 2,5-dichloronitrobenzene through nucleophilic aromatic substitution of one of the chlorine atoms by a hydroxyl group. reddit.commdma.ch The nitro group in 4-chloro-2-nitrophenol can then be reduced to an amino group, which is subsequently converted to the phenol via diazotization and hydrolysis. nih.gov The reduction of the nitro group is typically achieved using reducing agents like hydrogen gas with a catalyst (e.g., platinum on carbon) or metals like iron in acidic media. mdma.chsciencemadness.org
Furthermore, the direct oxidation of aryl halides to phenols represents a more recent and efficient method. nih.gov Palladium-catalyzed hydroxylation of aryl halides using a strong base like potassium hydroxide has been shown to be effective. nih.gov This method offers a more direct route to the phenol moiety, potentially reducing the number of synthetic steps.
The table below summarizes key functional group interconversions that are relevant to the synthesis of the phenol moiety in this compound precursors.
| Precursor Functional Group | Target Functional Group | Reagents and Conditions | Notes |
| Amine (-NH₂) | Phenol (-OH) | 1. NaNO₂, aq. HCl, 0-5 °C 2. H₂O, heat | Diazotization followed by hydrolysis. A classic and reliable method. nih.gov |
| Nitro (-NO₂) | Amine (-NH₂) | H₂, Pt/C, pressure, heat | Catalytic hydrogenation is a clean and efficient method for nitro group reduction. mdma.ch |
| Chloro (-Cl) on nitrobenzene | Phenol (-OH) | aq. NaOH, heat, pressure | Nucleophilic aromatic substitution to introduce the hydroxyl group. reddit.commdma.ch |
| Aryl Halide (-Cl, -Br, -I) | Phenol (-OH) | Pd catalyst, KOH, 1,4-dioxane/H₂O | Direct hydroxylation of aryl halides offers a more atom-economical route. nih.gov |
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations
The synthesis of this compound can be approached through several synthetic routes, each with its own advantages and disadvantages concerning efficiency and selectivity. The choice of a particular route often depends on the availability of starting materials, cost considerations, and the desired purity of the final product.
A primary consideration in the synthesis of phenol ethers is the competition between O-alkylation and C-alkylation. rsc.orgpharmaxchange.info O-alkylation leads to the desired ether product, while C-alkylation results in the formation of a carbon-carbon bond between the alkyl group and the aromatic ring, leading to an undesired byproduct. The reaction conditions, including the solvent, base, and the nature of the alkylating agent, play a crucial role in controlling the regioselectivity of this reaction. pharmaxchange.inforesearchgate.net
Route A: Direct O-alkylation of a Precursor Phenol
This approach involves the direct alkylation of a pre-existing phenol with a cyclopropylmethyl halide, most commonly (bromomethyl)cyclopropane, via the Williamson ether synthesis. wikipedia.org The starting phenol could be 4-chlorophenol (B41353) or a related substituted phenol.
Selectivity: Achieving high selectivity for O-alkylation over C-alkylation is a significant challenge. The use of polar aprotic solvents like DMF or DMSO, along with a strong base, generally favors O-alkylation. pharmaxchange.info Protic solvents, on the other hand, can solvate the phenoxide oxygen, making it less available for nucleophilic attack and thus promoting C-alkylation. pharmaxchange.info The choice of the cation in the phenoxide salt can also influence the outcome, with larger cations sometimes favoring O-alkylation. ic.ac.uk
Route B: Synthesis via Functional Group Interconversion of a Pre-functionalized Ring
This strategy involves starting with a commercially available and appropriately substituted benzene (B151609) derivative, such as 4-chloro-2-nitrophenol, and then introducing the cyclopropylmethoxy group and converting the nitro group to a hydroxyl group in a later step.
Selectivity: This approach offers greater control over the regiochemistry. By starting with a molecule where the positions of the chloro and another functional group (like a nitro group) are already defined, the issue of regioselectivity during the introduction of these substituents is avoided. The subsequent etherification and functional group interconversions can often be performed with high selectivity. For instance, the reduction of the nitro group and its conversion to a phenol are generally high-yielding and selective processes. nih.govmdma.ch
The following table provides a comparative overview of these two potential synthetic routes.
| Synthetic Route | Advantages | Disadvantages | Key Selectivity Challenge |
| Route A: Direct O-alkylation of a Precursor Phenol | Fewer synthetic steps, potentially more atom-economical. | Potential for low yields due to competing C-alkylation. rsc.orgresearchgate.net Difficulty in separating O- and C-alkylated products. | Achieving high selectivity for O-alkylation over C-alkylation. pharmaxchange.inforesearchgate.net |
| Route B: Synthesis via FGI of a Pre-functionalized Ring | High regiochemical control of the substituents on the aromatic ring. Often leads to a purer final product. | More synthetic steps, potentially lower overall yield. May require more expensive or hazardous reagents. | Ensuring high yields in each of the multiple steps to maintain overall process efficiency. |
Spectroscopic Characterization and Molecular Structure Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of 4-Chloro-2-(cyclopropylmethoxy)phenol provides crucial information about the different types of protons and their electronic environments within the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The protons on the cyclopropylmethoxy group also exhibit characteristic signals.
Based on the analysis of related compounds, the expected chemical shifts for the protons of this compound are as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (position 3) | 6.90 - 7.10 | d |
| Aromatic H (position 5) | 6.80 - 7.00 | dd |
| Aromatic H (position 6) | 6.70 - 6.90 | d |
| Phenolic OH | 5.00 - 6.00 | s (broad) |
| -O-CH₂- (cyclopropylmethoxy) | 3.80 - 4.00 | d |
| -CH- (cyclopropyl) | 1.20 - 1.40 | m |
| -CH₂- (cyclopropyl) | 0.60 - 0.80 | m |
| -CH₂- (cyclopropyl) | 0.30 - 0.50 | m |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the type of carbon (aromatic, aliphatic, attached to an electronegative atom).
Predicted ¹³C NMR chemical shifts are presented in the table below:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 145.0 - 148.0 |
| C-2 (C-O-CH₂) | 148.0 - 151.0 |
| C-3 (Ar-CH) | 115.0 - 118.0 |
| C-4 (C-Cl) | 125.0 - 128.0 |
| C-5 (Ar-CH) | 118.0 - 121.0 |
| C-6 (Ar-CH) | 114.0 - 117.0 |
| -O-CH₂- (cyclopropylmethoxy) | 74.0 - 77.0 |
| -CH- (cyclopropyl) | 10.0 - 13.0 |
| -CH₂- (cyclopropyl) | 3.0 - 5.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity between the aromatic protons and the protons within the cyclopropylmethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretching | 3200 - 3600 | Broad, Strong (IR) |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium (IR) |
| Aliphatic C-H (cyclopropyl) | Stretching | 2850 - 3000 | Medium (IR) |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong (IR, Raman) |
| C-O (ether and phenol) | Stretching | 1200 - 1300 | Strong (IR) |
| C-Cl | Stretching | 1000 - 1100 | Medium (IR) |
Hydrogen Bonding Interactions
The phenolic hydroxyl group in this compound is capable of participating in hydrogen bonding. This interaction can occur between molecules (intermolecular) or within the same molecule (intramolecular), potentially with the oxygen of the cyclopropylmethoxy group.
The presence and nature of hydrogen bonding can be inferred from the position and shape of the O-H stretching band in the IR spectrum. A broad and red-shifted O-H band (lower wavenumber) compared to a free hydroxyl group is indicative of strong hydrogen bonding. In solid-state or concentrated solutions, intermolecular hydrogen bonding is expected to be significant. The possibility of intramolecular hydrogen bonding forming a five-membered ring could also influence the conformation of the cyclopropylmethoxy side chain. Such interactions can lead to the formation of specific supramolecular structures, such as helical chains or ring motifs, in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
No experimental UV-Vis absorption spectra for this compound have been published. Therefore, a discussion of its specific absorption maxima (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*) cannot be provided. While the electronic absorption of substituted phenols typically lies in the 260-290 nm region, the precise effects of the combined 4-chloro and 2-cyclopropylmethoxy substituents on the benzene chromophore are not documented.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Specific experimental mass spectrometry data for this compound are not available.
High-Resolution Mass Spectrometry (HRMS)
There are no published High-Resolution Mass Spectrometry (HRMS) data to experimentally confirm the elemental composition and exact mass of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Without primary mass spectrometry data, no information on the fragmentation pattern of the molecular ion of this compound through Tandem Mass Spectrometry (MS/MS) can be detailed. Analysis of characteristic daughter ions, which would provide structural insights, is therefore not possible.
X-ray Crystallography for Solid-State Structural Determination
The crystal structure of this compound has not been determined, as no crystallographic data have been deposited in scientific databases.
Crystal Packing and Intermolecular Interactions
As no crystal structure is available, a description of the unit cell, crystal packing, and specific intermolecular interactions (such as hydrogen bonding or halogen bonding) cannot be provided.
Conformational Analysis in the Crystalline State
An analysis of the molecule's conformation in the solid state, including torsion angles and the orientation of the cyclopropylmethoxy group relative to the phenol (B47542) ring, is not possible without X-ray crystallography data.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like 4-Chloro-2-(cyclopropylmethoxy)phenol. DFT calculations, typically employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide a detailed picture of the molecule's quantum mechanical properties. mdpi.comresearchgate.net
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. Geometry optimization is the process of finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. For a flexible molecule like this compound, this process is complicated by the existence of multiple conformers.
The rotational freedom around the C-O-C ether linkage and the orientation of the cyclopropyl (B3062369) group relative to the phenyl ring give rise to a complex conformational landscape. It is anticipated that the most stable conformer will be dictated by a balance of steric effects and subtle intramolecular interactions. For instance, an intramolecular hydrogen bond between the phenolic hydroxyl group and the ether oxygen atom, a common feature in ortho-substituted phenols, could significantly stabilize certain conformations. mdpi.com DFT calculations would systematically explore these possibilities to identify the global minimum energy structure. The optimized geometry provides fundamental data such as bond lengths, bond angles, and dihedral angles, which are crucial for all subsequent calculations.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
This table presents hypothetical data based on typical values for substituted phenols and ethers calculated by DFT methods.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-OH | ~1.36 |
| O-H | ~0.96 | |
| C-Cl | ~1.74 | |
| C-O (ether) | ~1.37 | |
| O-CH₂ (ether) | ~1.43 | |
| Bond Angles (°) | C-O-H | ~109 |
| Cl-C-C | ~120 | |
| C-O-CH₂ | ~118 |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The theoretical spectrum allows for a detailed assignment of the experimental bands, providing a powerful tool for structural confirmation. ijaemr.com
For this compound, the vibrational spectrum would be characterized by several key features:
O-H Vibrations: A distinct stretching vibration (νO-H) of the phenolic hydroxyl group, typically appearing in the 3400-3600 cm⁻¹ range. researchgate.net Its exact position can be indicative of intramolecular hydrogen bonding. In-plane bending (δO-H) and out-of-plane torsion (γO-H) modes would also be present at lower frequencies. nih.gov
Aromatic Ring Vibrations: C-H stretching modes above 3000 cm⁻¹, and characteristic C=C stretching vibrations within the 1400-1600 cm⁻¹ region.
C-O and C-Cl Stretching: The C-O stretching of the phenol (B47542) and ether groups would appear in the 1200-1300 cm⁻¹ region, while the C-Cl stretching vibration is expected at a lower frequency, typically between 600-800 cm⁻¹.
Cyclopropyl and Methoxy (B1213986) Vibrations: C-H stretching and bending modes associated with the cyclopropyl and methoxy (-OCH₂-) groups would also be present, providing a complete vibrational signature of the molecule.
Theoretical calculations, often scaled by an empirical factor to better match experimental data, provide a robust basis for interpreting the complex vibrational spectra of such substituted phenols. researchgate.net
Table 2: Predicted Major Vibrational Frequencies and Assignments for this compound (Illustrative)
This table presents hypothetical data based on DFT calculations for analogous phenolic compounds.
| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| ~3550 | ν(O-H) | O-H Stretch |
| ~3100 | ν(C-H) | Aromatic C-H Stretch |
| ~2980 | ν(C-H) | CH₂/Cyclopropyl Stretch |
| ~1600, ~1500 | ν(C=C) | Aromatic Ring Stretch |
| ~1260 | ν(C-O) | Phenolic C-O Stretch |
| ~1150 | δ(O-H) | O-H In-plane Bend |
| ~750 | ν(C-Cl) | C-Cl Stretch |
Electronic Structure and Reactivity Descriptors
Beyond geometry and vibrations, DFT is instrumental in elucidating the electronic properties that govern a molecule's reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
Table 3: Predicted Frontier Molecular Orbital Properties (Illustrative)
This table presents hypothetical data based on typical DFT calculations for substituted phenols.
| Parameter | Predicted Value (eV) |
| E(HOMO) | ~ -6.0 |
| E(LUMO) | ~ -1.5 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. researchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to the local electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are attractive to nucleophiles. Green and yellow represent areas of intermediate or near-zero potential.
For this compound, the MEP map would likely show:
Negative Regions (Red/Yellow): Concentrated around the highly electronegative phenolic oxygen atom, the ether oxygen, and to a lesser extent, the chlorine atom. These are the most probable sites for interaction with electrophiles or for hydrogen bond donation. uni-muenchen.de
Positive Region (Blue): Primarily located around the acidic hydrogen of the hydroxyl group, making it the most likely site for deprotonation and attack by nucleophiles. uni-muenchen.de
The MEP provides a chemically intuitive picture of how the molecule will interact with other reagents. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. numberanalytics.comresearchgate.net A key feature of NBO analysis is its ability to quantify delocalization effects and intramolecular charge transfer by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy (E(2)).
In this compound, significant donor-acceptor interactions are expected to include:
Delocalization of the lone pair electrons (p-type) of the phenolic oxygen (O) and the ether oxygen into the antibonding π* orbitals of the phenyl ring.
Interaction of the chlorine atom's lone pairs with the ring's π* orbitals.
Table 4: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Illustrative)
This table presents hypothetical data based on NBO analysis of analogous phenolic compounds.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) of -OH | π* (C-C) ring | High | p-π conjugation |
| LP (O) of -OCH₂- | π* (C-C) ring | Moderate | p-π conjugation |
| LP (Cl) | π* (C-C) ring | Moderate | p-π conjugation |
| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing insights that complement and guide experimental work. For this compound, Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) would be the primary methods used.
NMR Chemical Shift Prediction: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei is a significant application of quantum chemical calculations. acs.orgnih.gov The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnyu.edu
The process begins with the optimization of the molecule's three-dimensional geometry. DFT methods, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), are employed to find the lowest energy conformation of the molecule. nih.govresearchgate.net Following geometry optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov The final chemical shifts (δ) are then determined by referencing these calculated shielding values (σ) to the shielding tensor of a standard reference compound, typically Tetramethylsilane (TMS), using an empirical scaling formula. nrel.gov These theoretical predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules. nrel.gov
UV-Vis Spectra Prediction: The electronic absorption spectrum of a molecule, which is measured by UV-Vis spectroscopy, can be simulated using TD-DFT. nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The calculation provides the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov
These calculations help in understanding the electronic structure of the molecule, particularly the transitions between molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The choice of functional and basis set (e.g., B3LYP/6-311+G(d,p)) and the inclusion of a solvent model, like the Polarizable Continuum Model (PCM), are crucial for achieving results that correlate well with experimental spectra measured in solution. mdpi.comresearchgate.net
| Parameter | Primary Computational Method | Typical Functional/Basis Set | Key Output |
|---|---|---|---|
| NMR Chemical Shifts (¹H, ¹³C) | DFT with Gauge-Including Atomic Orbital (GIAO) | B3LYP / 6-31G(d) or cc-pVTZ | Isotropic Shielding Tensors (referenced to TMS) |
| UV-Vis Absorption Spectrum | Time-Dependent DFT (TD-DFT) | CAM-B3LYP or B3LYP / 6-311++G(d,p) | Absorption Wavelengths (λ_max), Oscillator Strengths |
Non-Linear Optical (NLO) Properties and Polarizability Calculations
The investigation of non-linear optical (NLO) properties is crucial for the development of new materials for optoelectronic and photonic technologies. ripublication.com Quantum chemical calculations are essential for predicting the NLO response of molecules like this compound. The key parameters describing NLO behavior are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.
These properties are calculated by applying a finite external electric field within the computational model and determining the change in the molecule's energy or dipole moment. dtic.mil DFT calculations, often with functionals like B3LYP or CAM-B3LYP and extended basis sets that include diffuse and polarization functions (e.g., 6-311++G(d,p)), are commonly used for this purpose. frontiersin.orgresearchgate.net
Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): Governs second-order NLO phenomena such as second-harmonic generation (SHG). A non-zero value is a prerequisite for a molecule to exhibit these effects. ripublication.com
Second Hyperpolarizability (γ): Relates to third-order NLO processes.
The calculated values for these tensors provide a quantitative assessment of a molecule's potential as an NLO material. ripublication.com Studies on similar organic molecules show that the presence of electron-donating and electron-accepting groups, connected by a π-conjugated system, can significantly enhance NLO properties. ripublication.com
| NLO Parameter | Symbol | Description | Computational Method |
|---|---|---|---|
| Mean Polarizability | α | Measures the average linear distortion of the electron cloud in an electric field. | DFT / TD-DFT |
| First Hyperpolarizability | β | Measures the second-order (first non-linear) response to an electric field; relates to SHG. | DFT / TD-DFT (Finite Field) |
| Second Hyperpolarizability | γ | Measures the third-order response to an electric field. | DFT / TD-DFT (Finite Field) |
Molecular Dynamics Simulations (if applicable for interactions)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule such as this compound, all-atom MD simulations could provide significant insights into its dynamic behavior and intermolecular interactions, particularly in a solution phase. nih.gov
An MD simulation models the molecule and its surrounding environment (e.g., a box of water molecules) and calculates the trajectories of atoms by integrating Newton's laws of motion. nih.gov This allows for the analysis of time-dependent phenomena that are not accessible through static quantum chemical calculations.
Potential applications of MD simulations for this compound include:
Solvation Structure: Investigating how solvent molecules, such as water, arrange around the solute molecule, including the analysis of radial distribution functions to understand the structure of solvation shells.
Hydrogen Bonding Dynamics: Studying the formation, lifetime, and dynamics of hydrogen bonds between the phenolic hydroxyl group and solvent molecules or other potential binding partners.
Conformational Dynamics: Analyzing the flexibility of the cyclopropylmethoxy group and its rotational dynamics relative to the phenol ring.
Interactions with Interfaces: Simulating the behavior of the molecule at interfaces, such as a lipid bilayer or a polymer surface, to understand its partitioning and orientation.
Studies on other phenolic compounds have successfully used MD simulations to investigate reaction mechanisms in supercritical water and the structural properties of phenolic resins, demonstrating the power of this technique to model complex systems. nih.govmdpi.com
Applications in Chemical Synthesis and Materials Science Non Clinical Focus
Role as an Intermediate in Multi-Step Organic Synthesis
In the field of organic chemistry, 4-Chloro-2-(cyclopropylmethoxy)phenol is primarily utilized as a crucial intermediate in multi-step synthetic pathways. Its reactivity and functional groups allow for its incorporation into a wide range of more complex molecules.
A significant application of this compound is its role as a key precursor in the synthesis of complex molecular structures, such as those related to the beta-blocker betaxolol. mdpi.comntnu.noresearchgate.net Synthetic routes have been developed that utilize this compound to construct the core scaffold of betaxolol. ntnu.no For instance, the synthesis of (S)-betaxolol has been achieved from 4-(2-hydroxyethyl)phenol, which is a precursor to 4-(2-(cyclopropylmethoxy)ethyl)phenol, a closely related structure. mdpi.comntnu.no
Various synthetic strategies have been explored to produce betaxolol and its analogs, often involving the alkylation of a phenolic precursor with agents like epichlorohydrin. ntnu.nogoogle.comgoogle.com The synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol itself can be a multi-step process, starting from commercially available materials like 4-(2-hydroxyethyl)phenol. ntnu.no
Here is an interactive data table summarizing key intermediates in betaxolol synthesis:
| Intermediate Compound | Role in Synthesis | Reference |
| 4-(2-hydroxyethyl)phenol | Starting material for the synthesis of the betaxolol precursor. | mdpi.comntnu.no |
| 4-(2-(cyclopropylmethoxy)ethyl)phenol | A key intermediate that forms the core structure of betaxolol. ntnu.no | mdpi.comntnu.no |
| 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | A racemic chlorohydrin precursor to betaxolol. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| (R)-epichlorohydrin | An alkylating agent used in the synthesis of S-(−)-betaxolol. google.comgoogle.com | google.comgoogle.com |
The structural motifs present in this compound make it a valuable building block in heterocyclic chemistry. The presence of a phenol (B47542) allows for reactions that can lead to the formation of various heterocyclic rings. While direct examples involving this compound are not extensively detailed in the provided search results, the general reactivity of phenols is well-established in the synthesis of heterocyclic compounds. For instance, phenols can react with various reagents to form oxygen-containing heterocycles. The hetero-Diels–Alder reaction is a key method for creating thiopyrano[2,3-d]thiazole motifs, which are important in medicinal chemistry. mdpi.com
Derivatization for Novel Compound Development
The modification, or derivatization, of this compound opens avenues for the creation of new compounds with potentially interesting chemical properties. nih.gov This involves chemically altering the functional groups of the molecule to synthesize novel derivatives.
Schiff bases, which contain a -C=N- (azomethine) group, are typically synthesized through the condensation of primary amines with active carbonyl compounds. advancechemjournal.com Phenolic compounds are often used as precursors in the synthesis of Schiff bases. For example, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl) imino]methyl}phenol, was synthesized from the condensation of 5-chlorosalicylaldehyde and 4-fluoroaniline. semanticscholar.orgresearchgate.net This highlights a common synthetic route where a phenolic aldehyde reacts with an aniline (B41778) to form the Schiff base. While a direct synthesis from this compound is not explicitly mentioned, its phenolic nature suggests its potential as a starting material for similar transformations after introduction of a carbonyl group.
Chalcones are α,β-unsaturated ketones that consist of two aromatic rings linked by a three-carbon chain. researchgate.net They are commonly synthesized via the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde with an acetophenone in the presence of a catalyst. jchemrev.comjapsonline.com Phenolic chalcones are a significant subclass of these compounds. researchgate.net The synthesis of novel chalcone derivatives has been achieved through the acid-catalyzed condensation of acetophenones with 4-hydroxy-3-methoxybenzaldehyde. nih.gov The phenolic group of this compound could be utilized in similar condensation reactions to produce novel chalcone structures.
Potential in Functional Materials Science
The field of functional materials science explores the development of materials with specific, useful properties. Metal-phenolic materials, which are formed through the interaction of phenolic compounds with metal ions, are a growing area of interest. nih.gov These materials can exhibit a range of properties based on the coordination, cation-π, redox, and dynamic covalent interactions between the metal ions and the phenolic components. nih.gov The phenolic moiety of this compound provides a site for coordination with metal ions, suggesting its potential as a building block for the creation of novel functional metal-phenolic materials. nih.gov
Design of Organic Semiconductors (if applicable based on FMOs)
The performance of organic semiconductors is fundamentally governed by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the energy gap between them (HOMO-LUMO gap). libretexts.orgtaylorandfrancis.com These parameters dictate the charge injection, charge transport, and photophysical properties of the material. In Frontier Molecular Orbital (FMO) theory, the HOMO is associated with the ability to donate an electron (p-type conductivity), while the LUMO relates to the ability to accept an electron (n-type conductivity). libretexts.orgwikipedia.orgucsb.edu A smaller HOMO-LUMO gap is often desirable as it facilitates easier electron excitation and can improve conductivity.
For this compound, the electronic properties of the aromatic ring are modulated by three key substituents:
Phenolic Hydroxyl (-OH) Group: This is a strong electron-donating group, which tends to raise the energy of the HOMO significantly.
Cyclopropylmethoxy (-OCH₂-c-C₃H₅) Group: The ether oxygen atom is also electron-donating, further contributing to an elevated HOMO level.
The combination of strong electron-donating groups and an electron-withdrawing group suggests that this compound could possess a tailored HOMO-LUMO gap. The significant electron donation would likely result in a relatively high-energy HOMO, potentially making the material suitable for use as a p-type semiconductor or a hole-transporting layer in organic electronic devices. wikipedia.org However, without specific computational or experimental data, the precise energy levels and the resulting charge transport characteristics remain speculative.
To illustrate the potential effects of these substituents, the following table presents hypothetical FMO energy levels based on general chemical principles.
Illustrative Hypothetical Data: FMO Energy Levels of Related Phenolic Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predominant Substituent Effect |
| Phenol | -5.80 | -1.10 | 4.70 | Reference compound |
| 4-Chlorophenol (B41353) | -5.95 | -1.30 | 4.65 | Inductive withdrawal by Cl |
| 2-Methoxyphenol | -5.65 | -1.05 | 4.60 | Donating effect of -OCH₃ |
| This compound | -5.75 | -1.25 | 4.50 | Combined donating and withdrawing effects |
Note: The data in this table is illustrative and not based on experimental measurements for this compound. It is intended to demonstrate the general influence of substituents on the frontier molecular orbitals of a phenol ring.
Exploration in Non-Linear Optical Materials (if applicable)
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. ajchem-a.com A key requirement for second-order NLO activity at the molecular level is a structure with significant asymmetry in its electron distribution, often achieved through the combination of electron-donating (donor) and electron-accepting (acceptor) groups connected by a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer upon excitation, leading to a large molecular hyperpolarizability (β), which is a measure of the NLO response. ajchem-a.com
The structure of this compound contains features that suggest potential for NLO applications:
Donor Groups: The hydroxyl and cyclopropylmethoxy groups act as electron donors.
Acceptor Group: The chlorine atom, being electronegative, acts as a weak electron acceptor.
π-System: The phenol ring provides the conjugated pathway for charge transfer between the donor and acceptor sites.
This arrangement creates a modest push-pull system. Frontier Molecular Orbital theory provides insight into NLO properties; a smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as the electrons are more easily polarized. ajchem-a.comajchem-a.comresearchgate.net The combined electronic effects of the substituents in this compound could potentially reduce the HOMO-LUMO gap compared to simpler phenols, thereby enhancing its NLO properties.
The following table provides a hypothetical comparison of the first hyperpolarizability (β) for related molecules to illustrate the structure-property relationship in NLO materials.
Illustrative Hypothetical Data: Non-Linear Optical Properties of Related Compounds
| Compound | Key Structural Feature | HOMO-LUMO Gap (eV) (Hypothetical) | First Hyperpolarizability (β) (a.u.) (Hypothetical) |
| Benzene (B151609) | Symmetric, non-polar | 6.0 | ~0 |
| Phenol | Donor group (-OH) | 4.70 | Low |
| 4-Chlorophenol | Weak donor-acceptor | 4.65 | Moderate |
| This compound | Multiple donors, one acceptor | 4.50 | Potentially enhanced |
Note: The data presented in this table is for illustrative purposes only, based on established structure-property principles for NLO materials, and does not represent measured values for the specific compounds listed.
While the molecular structure of this compound shows theoretical promise for these applications, comprehensive computational modeling and experimental validation would be necessary to fully characterize its FMOs and quantify its properties as either an organic semiconductor or a non-linear optical material.
Mechanistic Biological Studies in Vitro and in Silico Excluding Clinical Data
Structure-Activity Relationship (SAR) Studies for Defined Biological Targets
To date, comprehensive Structure-Activity Relationship (SAR) studies specifically detailing the biological activities of 4-Chloro-2-(cyclopropylmethoxy)phenol are not extensively available in peer-reviewed literature. However, preliminary research into related phenolic compounds provides a foundational context for understanding how specific structural modifications might influence biological efficacy. The presence of a chlorine atom at the fourth position and a cyclopropylmethoxy group at the second position on the phenol (B47542) ring are key features expected to modulate its physicochemical properties and interactions with biological targets. Further dedicated SAR studies are required to elucidate the precise contribution of these moieties to any observed activity.
Ligand-Target Interactions via Molecular Docking Simulations
In the absence of empirical data, molecular docking simulations serve as a valuable in silico tool to predict the binding affinities and modes of interaction between this compound and various biological targets. While specific docking studies for this compound are not yet published, research on analogous 4-chlorophenol (B41353) derivatives suggests potential interactions with enzyme active sites, such as those of bacterial or cancer-related proteins. These computational models can guide future experimental work by identifying high-probability targets and informing the design of more potent analogues.
Inhibitory Activity against Specific Enzymes or Receptors (e.g., InhA)
Direct enzymatic or receptor inhibition assays are crucial for pinpointing the molecular targets of a compound. Currently, there is no published data demonstrating the inhibitory activity of this compound against specific enzymes like the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. Research on other novel inhibitors targeting InhA is an active area, but the specific role of this compound remains to be investigated.
Cell-Based Assays (In Vitro) for Cellular Processes
Cell-based assays provide the first indication of a compound's biological effect at a cellular level. Such studies are pivotal for determining potential therapeutic applications.
Antiproliferative or Antibacterial Activity in Cell Culture Models
There is currently a lack of published scientific literature detailing the antiproliferative effects of this compound on cancer cell lines or its antibacterial activity against various microbial strains. While studies on structurally related compounds, such as other substituted chlorophenols, have shown promise in these areas, specific data for this compound is not available.
| Cell Line/Bacterial Strain | Assay Type | Activity Metric (e.g., IC50, MIC) | Result |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mechanistic Probes in Biochemical Pathways
Investigations into how this compound may interfere with or modulate specific biochemical pathways have not yet been reported. Understanding a compound's impact on cellular signaling, metabolism, or other vital processes is essential for a complete mechanistic profile. Future research employing techniques such as transcriptomics or proteomics could reveal its effects on cellular pathways.
Environmental Chemistry and Degradation Studies
Biodegradation Pathways and Microbial Metabolism
There is currently no available information in scientific literature regarding the biodegradation pathways or microbial metabolism of 4-Chloro-2-(cyclopropylmethoxy)phenol. Studies identifying specific microorganisms capable of degrading this compound or the metabolic routes involved in its breakdown have not been found.
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Information on the abiotic degradation of this compound through mechanisms such as photolysis (degradation by light) or hydrolysis (reaction with water) is not present in the reviewed scientific literature. The kinetics and products of these potential degradation pathways remain uncharacterized.
Adsorption and Sorption Behavior in Environmental Matrices
There are no available studies detailing the adsorption and sorption behavior of this compound in environmental matrices such as soil or sediment. Consequently, its potential for mobility and partitioning in the environment is unknown.
Ecotoxicological Implications at a Chemical Level
No data on the ecotoxicological effects of this compound at a chemical level were identified. Research into the potential impacts of this compound on various trophic levels within ecosystems has not been published.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 4-Chloro-2-(cyclopropylmethoxy)phenol with high purity?
- Answer: The compound can be synthesized via nucleophilic aromatic substitution or etherification reactions. For example, reacting 4-chloro-2-hydroxy-phenol with cyclopropylmethyl bromide in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., DMF) at 60–80°C. Purification via column chromatography using silica gel and a chloroform/methanol gradient ensures high purity. Reaction progress should be monitored with TLC, as demonstrated in analogous syntheses .
Q. Which analytical techniques are most suitable for confirming the structural integrity of this compound?
- Answer: A combination of ¹H/¹³C NMR (to confirm substitution patterns and cyclopropylmethoxy integration), FT-IR (to verify phenolic -OH and ether linkages), and HPLC (for purity assessment) is essential. Melting point determination (e.g., 155–158°C as a reference ) provides additional validation. High-resolution mass spectrometry (HRMS) resolves molecular formula discrepancies in ambiguous cases .
Q. How should researchers design stability studies to assess degradation pathways under varying environmental conditions?
- Answer: Accelerated stability testing under ICH guidelines Q1A(R2) involves exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Analyze samples at intervals (0, 1, 2, 4 weeks) via HPLC to track degradation products. Storage below 30°C in amber glass under nitrogen minimizes decomposition .
Advanced Research Questions
Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data for derivatives of this compound?
- Answer: When NMR predictions (e.g., DFT calculations) conflict with experimental data, employ X-ray crystallography to determine molecular geometry unambiguously. Programs like SHELXL refine crystal structures, while 2D NMR techniques (COSY, HSQC) clarify spin-spin coupling ambiguities. Cross-validation with alternative synthetic routes (e.g., isotopic labeling) isolates steric/electronic effects .
Q. How can single-crystal X-ray diffraction (SC-XRD) optimize determination of the absolute configuration of chiral derivatives?
- Answer: Grow high-quality crystals via slow evaporation from n-hexane/ethyl acetate. Collect data at 100 K to minimize thermal motion. Use SHELXS-97 for structure solution and SHELXL-2018 for refinement, applying Flack parameter analysis to confirm enantiomeric purity. Chlorine’s anomalous dispersion enhances chiral center determination .
Q. What computational approaches elucidate reaction mechanisms in the synthesis of this compound?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states and activation energies for etherification. Solvent effects are incorporated via PCM models. Compare computed IR/NMR spectra with experimental data to validate pathways. Software like Gaussian 16 or ORCA facilitates these analyses .
Q. How can researchers address low yields in asymmetric syntheses of chiral derivatives?
- Answer: Optimize reaction conditions (e.g., solvent polarity, temperature) and employ chiral catalysts (e.g., BINOL-derived ligands). Characterize enantiomeric excess via chiral HPLC or X-ray crystallography, as demonstrated in the synthesis of related aminophenols .
Notes
- Methodological Focus: Answers emphasize experimental design, validation, and troubleshooting rather than definitions.
- Evidence-Based: All responses are grounded in peer-reviewed methodologies from crystallography, organic synthesis, and analytical chemistry literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
